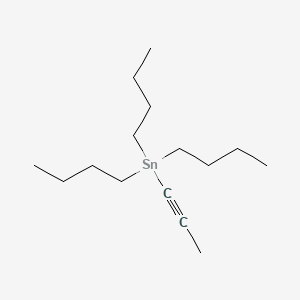

Tributyl(1-propynyl)tin

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tributyl(prop-1-ynyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQJLTOSSVXOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369776 | |

| Record name | Tributyl(1-propynyl)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64099-82-7 | |

| Record name | Tributyl(1-propynyl)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyl(prop-1-yn-1-yl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Tributyl(1-propynyl)tin (CAS: 64099-82-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl(1-propynyl)tin, with the Chemical Abstracts Service (CAS) number 64099-82-7, is a valuable organotin reagent in modern organic synthesis. Its unique chemical structure, featuring a reactive carbon-tin bond and a propynyl group, makes it a versatile building block for the construction of complex organic molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in the development of neurologically active compounds.

Physicochemical and Safety Data

This compound is a combustible, colorless liquid that is sensitive to air.[1] Proper handling and storage under an inert atmosphere (nitrogen or argon) at 2-8°C are crucial to maintain its integrity.[2] As with all organotin compounds, it is toxic and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 64099-82-7 | |

| Molecular Formula | C₁₅H₃₀Sn | [3] |

| Molecular Weight | 329.11 g/mol | [3] |

| Boiling Point | 277 °C (lit.) | |

| 81-83 °C at 15 mmHg (lit.) | ||

| Density | 1.082 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.483 (lit.) | [4] |

Table 2: Safety Information for this compound

| Hazard Statement | GHS Classification | Precautionary Statements |

| H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) | P264, P270, P301+P310, P321, P330, P405, P501 |

| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | P280, P302+P352, P312, P362+P364, P501 |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | P264, P280, P302+P352, P332+P313, P362+P364 |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | P264, P280, P305+P351+P338, P337+P313 |

| H360FD: May damage fertility. May damage the unborn child. | Reproductive Toxicity (Category 1B) | P201, P202, P280, P308+P313, P405, P501 |

| H372: Causes damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 1) | P260, P264, P270, P314, P501 |

| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1) | P273, P391, P501 |

Spectroscopic Data

While specific spectra for this compound were not directly available in the searched literature, typical spectroscopic data for similar organotin compounds can be found in chemical databases. For researchers requiring detailed spectral analysis, it is recommended to acquire the data on a purified sample. The expected characteristic signals are outlined below.

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the tributyl group protons (triplets and multiplets between ~0.8-1.6 ppm) and a singlet for the methyl protons of the propynyl group (~1.8 ppm). |

| ¹³C NMR | Resonances for the four distinct carbons of the tributyl group, and the three carbons of the propynyl group, with the acetylenic carbons appearing in the characteristic region (~80-100 ppm). |

| IR Spectroscopy | A characteristic absorption band for the C≡C triple bond stretch around 2150 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak and characteristic fragmentation patterns involving the loss of butyl groups and the propynyl moiety. The isotopic pattern of tin would be a key identifier. |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of alkynylstannanes involves the reaction of a terminal alkyne with a strong base, such as n-butyllithium, followed by quenching with a trialkyltin halide.

General Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

To a solution of propyne in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise.

-

The reaction mixture is allowed to warm to 0 °C and stirred for 30 minutes to ensure complete formation of the lithium propynide.

-

The solution is then cooled back to -78 °C, and a solution of tributyltin chloride in anhydrous THF is added dropwise.

-

The reaction is slowly warmed to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with an organic solvent such as diethyl ether or hexanes.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Stille Cross-Coupling Reaction

This compound is a key reagent in Stille cross-coupling reactions to form a new carbon-carbon bond between the propynyl group and an organic halide or triflate. This reaction is widely used in the synthesis of complex molecules.[1][5][6][7][8]

Catalytic Cycle of the Stille Coupling

Caption: Catalytic cycle of the Stille cross-coupling reaction.

General Protocol for a Stille Coupling with an Aryl Halide:

-

To a solution of the aryl halide in a suitable solvent (e.g., toluene, DMF, or THF) in a reaction vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and any necessary ligands or additives (e.g., CuI).

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Add this compound (typically 1.1-1.5 equivalents) to the reaction mixture via syringe.

-

Heat the reaction to the desired temperature (often between 80-110 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

The reaction mixture is often treated with a fluoride source (e.g., potassium fluoride solution) to remove the tin byproducts.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Nickel-Catalyzed Cycloaddition

This compound can participate in nickel-catalyzed cycloaddition reactions, for instance, with isocyanates to form substituted pyrimidine-diones.[4]

Experimental Workflow for Nickel-Catalyzed Cycloaddition

Caption: General workflow for the nickel-catalyzed cycloaddition.

General Protocol:

-

In a glovebox, a solution of the nickel catalyst (e.g., Ni(COD)₂) and a suitable ligand (e.g., an N-heterocyclic carbene) in an anhydrous solvent like toluene is prepared.

-

To a separate reaction vessel are added the isocyanate and this compound.

-

The catalyst solution is then added to the mixture of reactants.

-

The reaction is stirred at an elevated temperature until completion, monitored by an appropriate analytical technique.

-

The reaction is cooled, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the desired pyrimidine-dione.

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of compounds targeting the central nervous system, particularly as antagonists for the metabotropic glutamate receptor 1 (mGluR1).

Synthesis of mGluR1 Antagonists

This compound is utilized in the synthesis of 4-(1-aryltriazol-4-yl)-tetrahydropyridines, which are potent and orally active mGluR1 antagonists.[4] The synthesis typically involves a click chemistry reaction between an azide and the terminal alkyne of a precursor derived from this compound.

Synthesis of PET Ligands

This organotin compound is also a precursor for the synthesis of ¹⁸F-labeled triazolo quinoline derivatives.[4][9][10][11] These molecules are used as positron emission tomography (PET) ligands for the in vivo imaging of mGluR1 in the brain, which is vital for studying neurological disorders.[9][10][11]

The mGluR1 Signaling Pathway and Antagonism

Metabotropic glutamate receptor 1 is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through Gq/11 proteins.[12] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12] This pathway plays a crucial role in modulating synaptic plasticity and neuronal excitability.[12]

mGluR1 antagonists, synthesized using this compound, block the binding of glutamate to the receptor, thereby inhibiting this downstream signaling cascade.[13] This can be beneficial in conditions where glutamatergic signaling is hyperactive.[14]

mGluR1 Signaling Pathway and Point of Antagonist Action

Caption: The mGluR1 signaling pathway and the inhibitory action of mGluR1 antagonists.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis with significant applications in the field of drug discovery and development. Its utility in constructing key intermediates for mGluR1 antagonists and PET ligands highlights its importance for researchers and scientists working on neurological disorders. While its toxicity necessitates careful handling, its synthetic potential makes it an indispensable tool in the modern organic chemistry laboratory.

References

- 1. Stille Coupling [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scientificlabs.com [scientificlabs.com]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.msu.edu [chemistry.msu.edu]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Synthesis and evaluation of 6-[1-(2-[(18)F]fluoro-3-pyridyl)-5-methyl-1H-1,2,3-triazol-4-yl]quinoline for positron emission tomography imaging of the metabotropic glutamate receptor type 1 in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 6-[1-(2-[18F]Fluoro-3-pyridyl)-5-methyl-1 H-1,2,3-triazol-4-yl]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide: Physicochemical Properties of Tributyl(1-propynyl)tin

This guide provides a detailed overview of the core physicochemical properties of Tributyl(1-propynyl)tin, a compound of interest in various chemical research and development applications. The data is presented for researchers, scientists, and drug development professionals, offering a foundational understanding of the material's composition.

Core Molecular Data

This compound is an organotin compound characterized by the presence of three butyl groups and one propynyl group attached to a central tin atom. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 329.11 g/mol | [1][2] |

| Molecular Formula | C₁₅H₃₀Sn | [2] |

| Linear Formula | [CH₃(CH₂)₃]₃SnC≡CCH₃ | [1] |

| CAS Number | 64099-82-7 | [1] |

Experimental Protocols for Characterization

The determination of the molecular formula and weight of a compound like this compound is typically achieved through a combination of analytical techniques. These methods provide empirical data to confirm the calculated theoretical values.

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in deducing the elemental composition and confirming the molecular formula. The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M]+ corresponds to the molecular weight of the compound.

-

Elemental Analysis: This method determines the percentage composition of elements (like Carbon, Hydrogen) within a sample. The results are used to derive the empirical formula of the compound. When combined with the molecular weight from mass spectrometry, the exact molecular formula can be confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a structure elucidation technique, ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy would be used to confirm the connectivity of the atoms, verifying the presence of the tributyl and propynyl groups and ensuring the correct isomer is present, which is consistent with the proposed formula and molecular weight.

A generalized workflow for the characterization process is outlined in the diagram below.

Caption: General workflow for compound characterization.

Logical Structure of Molecular Composition

The molecular weight of this compound is the sum of the atomic weights of its constituent atoms as defined by its molecular formula, C₁₅H₃₀Sn. The diagram below illustrates this fundamental relationship.

Caption: Elemental composition of this compound.

References

An In-depth Technical Guide to the Synthesis and Preparation of Tributyl(1-propynyl)tin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of Tributyl(1-propynyl)tin, a valuable reagent in organic synthesis, particularly in cross-coupling reactions. This document details the primary synthetic methodologies, experimental protocols, and characterization data for this organotin compound.

Introduction

This compound, with the chemical formula [CH₃(CH₂)₃]₃SnC≡CCH₃, is an important organometallic reagent widely utilized in synthetic organic chemistry.[1][2] Its primary application lies in Stille cross-coupling reactions, where it serves as a nucleophilic partner to introduce the 1-propynyl group to various organic electrophiles.[1][2] This capability makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials. For instance, it has been employed as a starting material in the synthesis of phenyl-substituted pyrimidine-diones and in the preparation of a positron emission tomography (PET) ligand for imaging metabotropic glutamate receptor type 1.[1][2]

Physicochemical Properties

This compound is a combustible, acute toxic liquid. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 64099-82-7 | [1][2] |

| Molecular Formula | C₁₅H₃₀Sn | [3] |

| Molecular Weight | 329.11 g/mol | [1][2] |

| Boiling Point | 277 °C (lit.) | [4] |

| 81-83 °C / 15 mmHg (lit.) | [4] | |

| Density | 1.082 g/mL at 25 °C (lit.) | [1][4] |

| Refractive Index (n20/D) | 1.483 (lit.) | [1][4] |

Synthetic Methodologies

The synthesis of this compound is typically achieved through the reaction of a nucleophilic 1-propynyl organometallic species with an electrophilic tributyltin halide, most commonly tributyltin chloride. The two primary approaches involve the in-situ generation of either a 1-propynyl Grignard reagent or a 1-propynyllithium reagent.

Grignard Reagent Route

This method involves the deprotonation of propyne with a readily available Grignard reagent, such as ethylmagnesium bromide, to form propynylmagnesium bromide. This is then reacted with tributyltin chloride to yield the desired product.

Organolithium Route

An alternative and often preferred method due to higher yields and cleaner reactions involves the deprotonation of propyne using a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures. The resulting 1-propynyllithium is then quenched with tributyltin chloride.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on the aforementioned methodologies. Caution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Reactions involving organolithium reagents are highly exothermic and pyrophoric and must be conducted under an inert atmosphere by trained personnel.

Synthesis via Organolithium Route (Adapted from analogous procedures)

This procedure is adapted from established methods for the synthesis of similar alkynyltin reagents.

Reagents and Materials:

-

Propyne (gas)

-

n-Butyllithium (2.5 M in hexanes)

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Hexane

-

Anhydrous magnesium sulfate

-

Round-bottom flask, gas inlet adapter, dropping funnel, magnetic stirrer, low-temperature thermometer, and other standard glassware.

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a low-temperature thermometer, and a dropping funnel is assembled and flame-dried under a stream of inert gas (argon or nitrogen).

-

Solvent and Alkyne Introduction: Anhydrous THF is transferred to the flask via cannula. The flask is then cooled to -78 °C in a dry ice/acetone bath. Propyne gas is bubbled through the cold THF until a desired amount is condensed.

-

Deprotonation: n-Butyllithium (1.1 equivalents relative to propyne) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred for an additional hour at this temperature to ensure complete formation of 1-propynyllithium.

-

Stannylation: Tributyltin chloride (1.0 equivalent) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with hexane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Visualization of Synthetic Workflow

The logical flow of the synthesis and purification process is illustrated below.

Caption: Workflow for the synthesis and purification of this compound.

Characterization Data

The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The expected data is summarized below.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the tributyl group protons (multiplets between ~0.8-1.6 ppm) and the methyl protons of the propynyl group (a singlet around 1.8-2.0 ppm). |

| ¹³C NMR | Resonances for the four distinct carbons of the tributyl groups and the three carbons of the propynyl group. |

| IR Spectroscopy | A characteristic absorption band for the C≡C triple bond stretch, typically in the range of 2150-2260 cm⁻¹. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak (M⁺) or characteristic fragmentation patterns, such as the loss of a butyl group. |

Logical Relationship of Reagents and Intermediates

The following diagram illustrates the logical relationship between the key reactants and intermediates in the organolithium-based synthesis.

Caption: Reagent roles and transformations in the synthesis.

Conclusion

This technical guide has outlined the synthesis and preparation of this compound, a key reagent in modern organic synthesis. The organolithium-based approach provides a reliable method for its preparation. Adherence to strict anhydrous and inert atmosphere conditions is crucial for the successful synthesis of this compound. The provided protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Tributyl(1-propynyl)tin physical properties and density

An In-Depth Technical Guide to the Physical Properties of Tributyl(1-propynyl)tin

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical reagents is paramount for experimental design and successful synthesis. This guide provides a detailed overview of the core physical characteristics of this compound, a versatile organotin compound utilized in various synthetic applications.

Physical and Chemical Properties

This compound is a combustible and toxic liquid compound.[1][2] It serves as a key starting material in several advanced chemical syntheses. The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison. These values are reported from scientific literature.

| Property | Value |

| Density | 1.082 g/mL at 25 °C[1] |

| Boiling Point | 277 °C[1] |

| 81-83 °C at 15 mmHg[2] | |

| Refractive Index | n20/D 1.483[1] |

| Molecular Formula | C₁₅H₃₀Sn or [CH₃(CH₂)₃]₃SnC≡CCH₃[1] |

| Molecular Weight | 329.11 g/mol [1] |

| Flash Point | >230 °F (>110 °C)[1] |

| CAS Number | 64099-82-7[1] |

| Assay Purity | 95% |

Experimental Protocols

The physical properties listed above, such as density, boiling point, and refractive index, are indicated as being derived from scientific literature ("lit.").[1][2] The determination of these properties typically involves standard laboratory procedures:

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature (in this case, 25 °C).

-

Boiling Point: Determined by distillation at a specific pressure. The boiling point at reduced pressure (15 mmHg) is also provided, which is a common practice for high-boiling point compounds to prevent decomposition.

-

Refractive Index: Measured using a refractometer, typically at 20 °C with the sodium D-line (n20/D).

Detailed, step-by-step experimental protocols for the specific determination of these properties for this compound would be found within the original scientific publications that first reported these values.

Applications in Chemical Synthesis

This compound is a valuable reagent in organic synthesis. Its applications include:

-

Cycloaddition and Stille Coupling Reactions: It is used as a starting material for reacting with ethyl isocyanate to synthesize phenyl-substituted pyrimidine-diones.[2]

-

PET Ligand Synthesis: It plays a role in the synthesis of ¹⁸F labeled triazolo quinoline derivatives, which are used as positron emission tomography (PET) ligands for in vivo imaging of the metabotropic glutamate receptor type 1 (mGluR1).[2]

-

mGluR1 Antagonist Synthesis: It is a key component in the synthesis of 4-(1-aryltriazol-4-yl)-tetrahydropyridines, which are potent mGluR1 antagonists.[2]

The following diagram illustrates a generalized workflow for the use of this compound in a chemical synthesis process.

Caption: Generalized workflow for chemical synthesis using this compound.

References

Spectroscopic Analysis of Tributyl(1-propynyl)tin: A Technical Guide

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for tributyl(1-propynyl)tin. Due to the limited availability of directly published, comprehensive ¹H and ¹³C NMR datasets for this compound, this guide presents data for structurally analogous compounds to provide valuable reference points for researchers. The methodologies for acquiring such NMR data are also detailed, alongside a visualization of the molecular structure and its expected NMR correlations.

Introduction

This compound is an organotin compound frequently utilized in organic synthesis, particularly in Stille coupling reactions to introduce a propynyl group. Accurate spectroscopic characterization is crucial for verifying the purity and structure of this reagent. This guide focuses on ¹H and ¹³C NMR spectroscopy, which are primary techniques for the structural elucidation of organic and organometallic compounds.

¹H and ¹³C NMR Data

Table 1: Representative ¹H NMR Data for Tributyltin Derivatives

| Functional Group | Representative Chemical Shift (δ, ppm) | Multiplicity |

| Sn-CH₂-CH₂-CH₂-CH₃ | 0.85 - 0.95 | t |

| Sn-CH₂-CH₂-CH₂-CH₃ | 1.25 - 1.35 | m |

| Sn-CH₂-CH₂-CH₂-CH₃ | 1.45 - 1.55 | m |

| Sn-CH₂-CH₂-CH₂-CH₃ | 0.80 - 1.00 | t |

| ≡C-CH₃ | ~1.8 - 2.0 | s |

Table 2: Representative ¹³C NMR Data for Tributyltin Derivatives

| Carbon Atom | Representative Chemical Shift (δ, ppm) |

| Sn-C H₂-CH₂-CH₂-CH₃ | ~10 - 15 |

| Sn-CH₂-C H₂-CH₂-CH₃ | ~27 - 29 |

| Sn-CH₂-CH₂-C H₂-CH₃ | ~26 - 28 |

| Sn-CH₂-CH₂-CH₂-C H₃ | ~13 - 14 |

| Sn-C≡C-CH₃ | ~80 - 90 |

| Sn-C≡C -CH₃ | ~95 - 105 |

| ≡C-C H₃ | ~4 - 6 |

Experimental Protocol for NMR Spectroscopy

The following provides a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of organotin compounds like this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for organotin compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

3.2. Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually sufficient.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 128 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Structural Visualization and NMR Correlations

The following diagram illustrates the general structure of a tributyl(alkynyl)tin compound and the expected correlations between the structure and its NMR signals.

Caption: General structure of a tributyl(alkynyl)tin and its expected ¹H and ¹³C NMR chemical shift regions.

Spectroscopic Characterization of Tributyl(1-propynyl)tin: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of Tributyl(1-propynyl)tin. It is intended for researchers, scientists, and professionals in the field of drug development and organometallic chemistry. This document outlines the expected spectroscopic data based on known chemical principles and data from analogous compounds, details the experimental protocols for obtaining such data, and presents logical workflows for the characterization process.

Introduction

This compound, with the chemical formula [CH₃(CH₂)₃]₃SnC≡CCH₃, is an organotin compound that serves as a valuable reagent in various organic syntheses.[1] Its utility in Stille coupling reactions and the synthesis of complex organic molecules necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic techniques are paramount for the unambiguous identification and purity assessment of this compound. This guide will cover the key spectroscopic methods for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of its chemical structure and comparison with similar organotin compounds.

Table 1: Predicted ¹H, ¹³C, and ¹¹⁹Sn NMR Spectroscopic Data

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H NMR | -CH₃ (propyne) | 1.8 - 2.2 | Singlet | - |

| -Sn-CH₂ -(CH₂)₂-CH₃ | 0.8 - 1.0 | Triplet | ||

| -Sn-CH₂-CH₂ -CH₂-CH₃ | 1.4 - 1.6 | Multiplet | ||

| -Sn-(CH₂)₂-CH₂ -CH₃ | 1.2 - 1.4 | Multiplet | ||

| -Sn-(CH₂)₃-CH₃ | 0.8 - 1.0 | Triplet | ||

| ¹³C NMR | -C H₃ (propyne) | 4 - 6 | - | - |

| -Sn-C ≡C-CH₃ | 100 - 110 | - | - | |

| -Sn-C≡C -CH₃ | 80 - 90 | - | - | |

| -Sn-C H₂-(CH₂)₂-CH₃ | 9 - 11 | - | ||

| -Sn-CH₂-C H₂-CH₂-CH₃ | 29 - 31 | - | - | |

| -Sn-(CH₂)₂-C H₂-CH₃ | 27 - 29 | - | - | |

| -Sn-(CH₂)₃-C H₃ | 13 - 15 | - | - | |

| ¹¹⁹Sn NMR | (CH₃(CH₂)₃)₃Sn - | -60 to -40 | - | - |

Note: Chemical shifts are referenced to TMS (¹H, ¹³C) or SnMe₄ (¹¹⁹Sn).[2] Values are estimates based on typical ranges for organotin compounds.[3]

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡C stretch (alkyne) | 2150 - 2200 | Medium to Weak |

| C-H stretch (sp³, butyl) | 2850 - 2960 | Strong |

| C-H bend (butyl) | 1375 - 1465 | Medium |

| Sn-C stretch | 500 - 600 | Medium |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment | Notes |

| 329 | [M]+ | Molecular ion peak (corresponding to the most abundant tin isotope) |

| 273 | [M - C₄H₉]+ | Loss of one butyl group |

| 217 | [M - 2(C₄H₉)]+ | Loss of two butyl groups |

| 161 | [M - 3(C₄H₉)]+ | Loss of three butyl groups |

| 57 | [C₄H₉]+ | Butyl cation |

Note: The mass spectrum of organotin compounds will show a characteristic isotopic pattern due to the multiple stable isotopes of tin.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of this compound. As an air-sensitive compound, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹¹⁹Sn NMR spectra to elucidate the molecular structure.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, C₆D₆), dried over molecular sieves

-

NMR tube with a J. Young valve or a sealed capillary

-

Internal standard (e.g., Tetramethylsilane - TMS for ¹H and ¹³C; Tetramethyltin - SnMe₄ for ¹¹⁹Sn)[2]

-

NMR Spectrometer

Procedure:

-

Sample Preparation (in a glovebox or under inert atmosphere):

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

If an internal standard is not part of the solvent, add a small amount.

-

Gently agitate the vial to ensure complete dissolution.

-

Using a clean pipette, transfer the solution into an NMR tube equipped with a J. Young valve.

-

Seal the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹¹⁹Sn).

-

For ¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR.

-

For ¹¹⁹Sn NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹¹⁹Sn, a significantly larger number of scans and a longer relaxation delay may be necessary.[2][3]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups, particularly the alkyne C≡C triple bond.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., KBr, NaCl)[7][8][9]

-

Volatile solvent for cleaning (e.g., dry hexane or isopropanol)

Procedure (using ATR):

-

Instrument Setup:

-

Ensure the FTIR spectrometer and ATR accessory are clean and dry.

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Under an inert atmosphere, place a small drop of the liquid this compound directly onto the ATR crystal.

-

Acquire the IR spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The software will automatically perform the background subtraction.

-

Identify the characteristic absorption bands and compare them to the predicted values (Table 2).

-

Pay close attention to the region around 2150-2200 cm⁻¹ for the C≡C stretching vibration.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent and a soft tissue.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)[10][11]

-

Syringe and filter for sample introduction

Procedure (using Direct Infusion ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., 0.1 mg/mL in acetonitrile).[11]

-

-

Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set the ionization source parameters (e.g., needle voltage, ion source temperature) for optimal signal.[11]

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum over an appropriate m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺.

-

Analyze the fragmentation pattern and compare it to the predicted fragments (Table 3).

-

Examine the isotopic distribution pattern to confirm the presence of tin.

-

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and spectroscopic characterization of this compound.

References

- 1. scientificlabs.com [scientificlabs.com]

- 2. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 3. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 334. Low-Field Flow 31P NMR Spectroscopy for Organometallic Chemistry: On-Line Analysis of Highly Air-Sensitive Rhodium Diphosphine Complexes - Magritek [magritek.com]

- 6. azooptics.com [azooptics.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. jascoinc.com [jascoinc.com]

- 10. epa.gov [epa.gov]

- 11. holcapek.upce.cz [holcapek.upce.cz]

- 12. sciex.jp [sciex.jp]

Commercial Availability and Synthetic Applications of Tributyl(1-propynyl)tin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl(1-propynyl)tin (CAS No. 64099-82-7) is a valuable organotin reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.[1] Its structure, featuring a tributyltin moiety attached to a propyne group, allows for the efficient transfer of the 1-propynyl group to various organic electrophiles. This guide provides a comprehensive overview of its commercial availability, key properties, and detailed experimental protocols for its synthesis and a principal application, the Stille coupling reaction.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers specializing in research and development quantities. The purity of the commercially available product is typically around 95-96%.[2] While pricing can vary, it is generally available in gram-scale quantities.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number | Purity | Available Quantities |

| MilliporeSigma (Sigma-Aldrich) | 499862 | 95%[1] | 1 g, 5 g[3][4] |

| P212121 | P212121 Store | >95% | 1g, 5g, 25g |

| Santa Cruz Biotechnology | sc-254457 | ≥96%[2] | Contact for details |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 64099-82-7[1] |

| Molecular Formula | C15H30Sn[2] |

| Molecular Weight | 329.11 g/mol [1] |

| Boiling Point | 277 °C (lit.) |

| Density | 1.082 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.483 (lit.) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a tributyltin halide with a propynyl-metal species, such as propynyl lithium or a propynyl Grignard reagent. The following is a representative protocol adapted from procedures for similar organotin compounds.

Materials:

-

Propyne (condensed)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu3SnCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of Propynyl Lithium: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet, under an inert atmosphere of argon, dissolve condensed propyne in anhydrous diethyl ether or THF at -78 °C (dry ice/acetone bath). To this solution, add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the temperature at -78 °C. The mixture is stirred for 1-2 hours at this temperature to ensure complete formation of lithium propynilide.

-

Reaction with Tributyltin Chloride: To the freshly prepared solution of lithium propynilide, add a solution of tributyltin chloride in anhydrous diethyl ether or THF dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or hexane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound as a colorless liquid.

Stille Coupling Reaction Using this compound

The Stille coupling is a versatile carbon-carbon bond-forming reaction that couples an organotin compound with an organic halide or triflate, catalyzed by a palladium complex.

Materials:

-

Aryl or vinyl halide/triflate (e.g., iodobenzene)

-

This compound

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4)

-

Anhydrous and degassed solvent (e.g., Toluene, DMF, or THF)

-

Optional: Copper(I) iodide (CuI) as a co-catalyst

-

Optional: Ligand (e.g., triphenylphosphine, PPh3)

-

Anhydrous and inert reaction vessel

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl or vinyl halide/triflate, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (e.g., 1-5 mol% Pd(PPh3)4), and any co-catalyst or ligand.

-

Solvent Addition: Add the anhydrous and degassed solvent via syringe.

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 60 to 100 °C, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and can be worked up in several ways to remove the tin byproducts. A common method is to add a saturated aqueous solution of potassium fluoride (KF). This causes the precipitation of tributyltin fluoride, which can be removed by filtration through a pad of celite. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

Caption: Synthesis of this compound.

Caption: General workflow for a Stille coupling reaction.

Caption: Catalytic cycle of the Stille coupling reaction.

References

An In-depth Technical Guide to the Safe Handling, Storage, and Application of Organotin Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, storage requirements, and disposal methods for organotin compounds. Given their unique chemical properties and significant toxicity, adherence to these guidelines is paramount to ensure personnel safety and prevent environmental contamination in a research and development setting.

Introduction to Organotin Compounds

Organotin compounds are a class of organometallic chemicals characterized by at least one covalent bond between a tin (Sn) atom and a carbon-containing organic group.[1] Their general formula is represented as RnSnX4-n, where 'R' is an organic substituent (e.g., alkyl, aryl), 'X' is an anion, and 'n' ranges from 1 to 4.[1] These compounds are broadly classified into four main groups based on the number of organic groups attached to the tin atom: mono-, di-, tri-, and tetraorganotins.[1] They find diverse applications in industry as catalysts, biocides, and stabilizers for polymers like PVC.[2][3] However, their utility is matched by their significant hazardous properties, including high toxicity.[4]

Health and Safety Information

The toxicity of organotin compounds is highly dependent on the number and nature of the organic substituents. A general toxicity hierarchy is observed, with tri-substituted organotins being the most toxic.

Toxicity Profile

The acute toxicity of organotin compounds to mammals generally follows the order: trialkyltins > dialkyltins > monoalkyltins.[5] Tetraorganotins are relatively non-toxic but can be metabolized into more toxic triorganotin compounds.[5] The toxicity also varies with the nature of the alkyl group, with ethyl derivatives being the most toxic.[5] Conversely, the toxicity tends to decrease as the chain length of the organic group increases.[5]

Organotin compounds can exert a range of adverse health effects. Alkyltin compounds are known to affect the cardiovascular and respiratory systems.[6] Triethyltin compounds are particularly noted for causing cerebral edema in humans, with common symptoms including headaches, vomiting, and visual disturbances.[6] Many organotin compounds are irritants to the skin, eyes, and respiratory tract.[7]

Table 1: Summary of Acute Toxicity Data for Selected Organotin Compounds

| Compound | CAS Number | LD50 (Oral, Rat) | Major Hazards |

| Trimethyltin Chloride | 1066-45-1 | 12.6 mg/kg | Highly toxic by all routes of exposure, neurotoxin, skin and eye irritant. |

| Dimethyltin Dichloride | 753-73-1 | 74 - 237 mg/kg | Moderately toxic. |

| Tributyltin Chloride | 1461-22-9 | 122 - 349 mg/kg | Highly toxic, immunotoxin, skin and eye irritant. |

| Dibutyltin Oxide | 818-08-6 | 487 - 520 mg/kg | Moderately toxic. |

| Trioctyltin Chloride | 2587-91-9 | >4000 mg/kg | Low acute toxicity. |

Source: Data compiled from various sources.

Exposure Limits

To minimize occupational health risks, regulatory bodies have established exposure limits for organotin compounds in the workplace.

Table 2: Occupational Exposure Limits for Organotin Compounds (as Sn)

| Regulatory Body | Exposure Limit | Value |

| OSHA | Permissible Exposure Limit (PEL) - Time-Weighted Average (TWA) | 0.1 mg/m³ |

| ACGIH | Threshold Limit Value (TLV) - Time-Weighted Average (TWA) | 0.1 mg/m³ |

| ACGIH | Short-Term Exposure Limit (STEL) | 0.2 mg/m³ |

Source: Data compiled from various sources.

Handling and Personal Protective Equipment (PPE)

Due to their high toxicity, all work with organotin compounds must be conducted with strict adherence to safety protocols to minimize exposure.

Engineering Controls

-

Fume Hood: All manipulations of organotin compounds, especially volatile or dusty materials, must be performed in a well-ventilated chemical fume hood.[8] The sash should be kept as low as possible.[9]

-

Designated Area: A designated area within the laboratory should be clearly marked for the handling of organotin compounds.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with organotin compounds.

-

Eye and Face Protection: Chemical safety goggles and a face shield (minimum 8 inches) are required to protect against splashes.

-

Skin Protection: Impervious clothing, including a lab coat (flame-retardant material is recommended), apron, and boots, should be worn to prevent skin contact.[8]

-

Hand Protection: Chemically resistant gloves are essential. It is crucial to consult glove compatibility charts to select the appropriate glove material for the specific organotin compound and solvent being used.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below the recommended limits, such as during large spills or in confined areas, appropriate respiratory protection must be used.

Storage and Stability

Proper storage of organotin compounds is crucial for maintaining their integrity and ensuring safety within the laboratory.

General Storage Guidelines

-

Containers: Organotin compounds should be stored in tightly closed, properly labeled containers.[9]

-

Location: Storage areas should be cool, dry, and well-ventilated.[9] They should be kept separate from incompatible materials such as strong oxidizing agents.

-

Moisture Sensitivity: Many organotin compounds are sensitive to moisture and should be stored under anhydrous conditions.[8][9] For instance, organotin hydrides react with water to produce flammable hydrogen gas.

-

Security: Highly toxic organotin compounds should be stored in a locked and designated area accessible only to authorized personnel.[9]

Stability Considerations

The stability of organotin compounds can vary significantly depending on the specific compound and storage conditions.

-

Aqueous Solutions: Butyltins in unacidified seawater stored in polycarbonate bottles in the dark at 4°C were found to be stable for up to 7 months.[10][11] However, significant degradation of tributyltin (TBT) was observed after longer periods.[10][11] Phenyltins in aqueous solutions are less stable.[10][11]

-

Sediments and Biological Samples: Organotin species in sediments are stable when stored at -20°C.[10][11] Butyltins in frozen biological samples (e.g., oysters) remained stable for at least 7 months when stored in the dark.[10][11]

Experimental Protocols

The following sections provide detailed methodologies for a common reaction involving organotin compounds and for the subsequent removal of organotin residues, as well as procedures for decontaminating glassware.

Protocol for a Palladium-Catalyzed Stille Cross-Coupling Reaction

The Stille reaction is a powerful C-C bond-forming reaction that couples an organotin compound with an organic halide or triflate.[4]

Materials:

-

Organic halide or triflate

-

Organostannane reagent

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂·DCM)

-

Ligand (if required)

-

Copper(I) iodide (CuI) (optional, as a co-catalyst)

-

Lithium chloride (LiCl) (optional, as an additive)

-

Anhydrous, degassed solvent (e.g., DMF, THF, toluene)

-

Inert gas supply (Argon or Nitrogen)

-

Flame-dried glassware

Procedure:

-

Glassware Preparation: Ensure all glassware is thoroughly flame-dried and allowed to cool under an inert atmosphere.[9]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the organic halide or triflate, the palladium catalyst, and any additives (e.g., CuI, LiCl) in the anhydrous, degassed solvent.[12]

-

Inerting the Solution: Purge the reaction mixture with the inert gas for 10-15 minutes.[12]

-

Addition of Organostannane: Add the organostannane reagent to the reaction mixture via syringe.[12]

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., 40-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).[12]

-

Quenching and Work-up: Upon completion, cool the reaction to room temperature. Proceed with a work-up procedure designed to remove organotin byproducts (see Protocol 5.2).

Protocol for Removal of Organotin Residues from Reaction Mixtures

The removal of toxic organotin byproducts is a critical step in the purification of the desired reaction product.[10]

Method 1: Aqueous Potassium Fluoride (KF) Wash This method relies on the precipitation of organotin halides as insoluble organotin fluorides.[13]

-

Dilution: Dilute the crude reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.[13]

-

Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (1M KF). Repeat the wash 2-3 times, shaking vigorously for at least one minute during each wash.[13]

-

Precipitate Removal: A white precipitate of the corresponding organotin fluoride (e.g., Bu₃SnF) may form.[13] Filter the entire mixture through a pad of Celite to remove the solid precipitate.[13]

-

Final Work-up: Return the filtrate to the separatory funnel, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[13]

Method 2: Flash Chromatography with Potassium Carbonate/Silica Gel This method utilizes a modified stationary phase to capture organotin impurities.[10]

-

Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing powdered anhydrous potassium carbonate (10% by weight) with silica gel (90% by weight).[13]

-

Sample Preparation: Concentrate the crude reaction mixture in vacuo.[13]

-

Chromatography: Pack a chromatography column with the prepared K₂CO₃/silica gel mixture. Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Elute with an appropriate solvent system to separate the product from the immobilized organotin impurities.[13]

Protocol for Decontamination of Glassware

Proper cleaning of glassware contaminated with organotin compounds is essential to prevent cross-contamination and accidental exposure.

-

Initial Rinse: In a fume hood, rinse the glassware with an appropriate organic solvent (e.g., acetone, toluene, or hexanes) to remove the bulk of the organotin residues.[9] Collect all rinsates as hazardous waste.

-

Decontamination: Immerse the rinsed glassware in a decontamination solution. Effective options include:

-

Bleach Solution: A 10% aqueous solution of sodium hypochlorite (bleach). Allow the glassware to soak overnight.

-

Nitric Acid Bath: A 20% aqueous solution of nitric acid. Allow the glassware to soak overnight.

-

-

Final Cleaning: After soaking, thoroughly rinse the glassware with deionized water, followed by a final rinse with an appropriate organic solvent (e.g., acetone) to aid in drying.

Spill and Waste Management

Spill Cleanup Procedure

In the event of a spill, a prompt and safe response is crucial. The following procedure is for small, manageable spills. For large spills, evacuate the area and contact the appropriate emergency response team.

-

Alert Personnel: Immediately alert all personnel in the vicinity of the spill.[14]

-

Evacuate and Ventilate: If the substance is volatile or a dust, evacuate the immediate area and ensure adequate ventilation by increasing the fume hood exhaust.

-

Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.[14]

-

Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite or a commercial spill pillow.

-

Absorb the Spill: Apply the absorbent material to the spill, working from the outside in.

-

Collect Residue: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.

-

Decontaminate the Area: Clean the spill area with soap and water or an appropriate decontaminating agent.

-

Dispose of Waste: All contaminated materials (absorbents, PPE, etc.) must be disposed of as hazardous organotin waste.

Waste Disposal

All waste materials contaminated with organotin compounds must be treated as hazardous waste.

-

Waste Collection: Collect all organotin waste, including excess reagents, reaction byproducts, and contaminated materials, in clearly labeled, sealed, and puncture-resistant containers.

-

Labeling: The waste container must be clearly marked with "Organotin Waste" and a description of the contents.

-

Disposal: Dispose of the waste through your institution's hazardous waste management program. Organotin waste is typically disposed of in a controlled landfill.

Visualizations

Logical Workflow for Organotin Compound Spill Cleanup

Caption: A logical workflow for the safe cleanup of a small organotin compound spill.

Classification and Toxicity Hierarchy of Organotin Compounds

Caption: Classification and general toxicity hierarchy of organotin compounds.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. rewe-group.com [rewe-group.com]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.msu.edu [chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

- 8. delvallelab.weebly.com [delvallelab.weebly.com]

- 9. sdlookchem.com [sdlookchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stille Coupling | NROChemistry [nrochemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 14. qmul.ac.uk [qmul.ac.uk]

Tributyl(1-propynyl)tin material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety of Tributyl(1-propynyl)tin

This guide provides a comprehensive overview of the material safety data for this compound (CAS No: 64099-82-7), intended for researchers, scientists, and professionals in drug development. The information is compiled from material safety data sheets (MSDS) and safety documents to ensure safe handling and use.

Chemical Identification and Physical Properties

This compound is an organotin compound.[1] Its key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 64099-82-7 |

| Molecular Formula | C15H30Sn[2] |

| Molecular Weight | 329.11 g/mol [2] |

| Appearance | Light yellow liquid[3] |

| Boiling Point | 277 °C (lit.)[2] |

| Density | 1.082 g/mL at 25 °C (lit.)[2] |

| Refractive Index | n20/D 1.483 (lit.) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The signal word for this chemical is "Danger".[4]

| Hazard Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed.[4] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin.[4] |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[4] |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation.[4] |

| Reproductive Toxicity (Category 1B) | H360FD: May damage fertility or the unborn child.[4] |

| Specific Target Organ Toxicity, Repeated Exposure (Category 1) | H372: Causes damage to organs through prolonged or repeated exposure.[4] |

| Hazardous to the Aquatic Environment, Acute (Category 1) | H400 / H410: Very toxic to aquatic life with long lasting effects.[5] |

Toxicological Information

Organotin compounds, including tributyltins, are known for their toxicity.[1][6] The primary target organs for tributyltin compounds include the kidneys, liver, and blood.[7] Experiments have indicated reproductive toxicity effects in laboratory animals.[7]

| Toxicity Data | Value |

| LD50 Dermal | 1100 mg/kg[5] |

| Routes of Exposure | Ingestion, Inhalation, Skin and eye contact. |

| Symptoms of Overexposure | Headache, dizziness, tiredness, nausea, and vomiting.[7] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not provided in standard material safety data sheets. Such studies, typically conducted according to internationally recognized guidelines (e.g., OECD Test Guidelines), would involve methodologies for assessing acute toxicity, skin and eye irritation, and reproductive toxicity. For instance, an acute oral toxicity study would involve the administration of specific doses of the substance to laboratory animals to determine the LD50 value.

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure risks.

| Aspect | Recommendation |

| Handling | Avoid contact with skin and eyes.[5] Avoid inhalation of vapor or mist.[5] Use in a well-ventilated area or under a fume hood.[3] Do not eat, drink, or smoke when using this product. |

| Storage | Store in a tightly closed container in a well-ventilated place. Store locked up.[5] Keep away from heat, sparks, and open flames.[7] |

| Incompatible Materials | Strong oxidizing agents.[7] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

| PPE | Specification |

| Eye/Face Protection | Eyeshields, Faceshields.[4] |

| Skin Protection | Protective gloves.[4] |

| Respiratory Protection | Type ABEK (EN14387) respirator filter or N95 dust mask.[4] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5] Rinse mouth. |

| Skin Contact | Wash off with soap and plenty of water. Take victim immediately to hospital. Consult a physician.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] Consult a physician.[5] |

| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |

Accidental Release and Disposal

In case of a spill, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, silica gel) and place it in a suitable container for disposal.[8] Do not allow the product to enter drains, as it is very toxic to aquatic life.[7]

Waste must be disposed of in accordance with local, regional, and national regulations.[3] It is recommended to use a licensed professional waste disposal service.[5]

Transport Information

| Regulation | Information |

| UN Number | 2788[5] |

| UN Proper Shipping Name | ORGANOTIN COMPOUND, LIQUID, N.O.S. (this compound)[5] |

| Transport Hazard Class | 6.1[5] |

| Packing Group | III[5] |

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Exposure routes and associated health effects.

References

- 1. iscientific.org [iscientific.org]

- 2. This compound [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound 95 64099-82-7 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Reactivity Profile of Tributyl(1-propynyl)tin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyl(1-propynyl)tin is a versatile and valuable organometallic reagent in modern organic synthesis. Its unique reactivity profile, primarily centered around the tin-carbon bond and the propynyl moiety, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on Stille coupling and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its effective use in research and development, particularly in the context of medicinal chemistry and drug discovery.

Physicochemical Properties and Safety Data

This compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in common organic solvents.[1] As with other organotin compounds, it is toxic and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[2]

Table 1: Physicochemical Properties of this compound [3]

| Property | Value |

| CAS Number | 64099-82-7 |

| Molecular Formula | C₁₅H₃₀Sn |

| Molecular Weight | 329.11 g/mol |

| Boiling Point | 277 °C (lit.) |

| Density | 1.082 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.483 (lit.) |

Table 2: Safety Information for this compound

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H360FD | May damage fertility. May damage the unborn child. |

| H372 | Causes damage to organs through prolonged or repeated exposure |

| H410 | Very toxic to aquatic life with long lasting effects |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a propyne-derived nucleophile with a tributyltin electrophile. A common method is the reaction of propynyllithium or propynyl Grignard reagent with tributyltin chloride.

Experimental Protocol: Synthesis via Grignard Reagent

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Propyne (condensed)

-

Tributyltin chloride

-

Anhydrous diethyl ether or THF

-

Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, anhydrous magnesium sulfate)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether.

-

Cool the Grignard solution to 0 °C and bubble condensed propyne gas through the solution until saturation.

-

Slowly add a solution of tributyltin chloride in anhydrous diethyl ether to the reaction mixture via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to afford this compound as a colorless oil.

Reactivity Profile

The reactivity of this compound is dominated by two key features: the palladium-catalyzed cross-coupling of the tributylstannyl group (Stille coupling) and the cycloaddition potential of the propynyl alkyne.

Stille Cross-Coupling Reactions

The Stille reaction is a powerful C-C bond-forming reaction that couples an organostannane with an organic halide or triflate in the presence of a palladium catalyst.[4] this compound serves as an effective propynylating agent in these reactions, enabling the introduction of a propyne moiety onto various scaffolds.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Table 3: Typical Conditions for Stille Coupling with this compound

| Parameter | Typical Conditions |

| Substrate (R-X) | Aryl iodides, aryl bromides, vinyl triflates |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ |

| Ligand | PPh₃, AsPh₃, P(t-Bu)₃ |

| Solvent | Toluene, THF, DMF, NMP |

| Temperature | 80-120 °C |

| Additives | CuI, LiCl, CsF |

Experimental Protocol: Stille Coupling of an Aryl Iodide

Materials:

-

Aryl iodide (1.0 mmol)

-

This compound (1.2 mmol)

-

Pd(PPh₃)₄ (0.05 mmol)

-

Anhydrous and degassed toluene (10 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide, this compound, and Pd(PPh₃)₄.

-

Add the anhydrous and degassed toluene via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Cycloaddition Reactions

The alkyne functionality in this compound can participate in various cycloaddition reactions, most notably [3+2] cycloadditions with azides to form triazoles and with nitrile oxides to form isoxazoles. These reactions are often catalyzed and provide a regioselective route to highly functionalized heterocyclic systems. The reaction with isocyanates to form pyrimidine-diones is another important application.

Caption: General workflow for cycloaddition reactions.

Experimental Protocol: [3+2] Cycloaddition with an Organic Azide

Materials:

-

Organic azide (1.0 mmol)

-

This compound (1.1 mmol)

-

Copper(I) iodide (0.1 mmol)

-

Diisopropylethylamine (DIPEA) (2.0 mmol)

-

Anhydrous THF (10 mL)

Procedure:

-

To a round-bottom flask, add the organic azide, this compound, and copper(I) iodide.

-

Add anhydrous THF and DIPEA under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by flash chromatography to yield the corresponding triazole.

Applications in Drug Development

This compound has found significant application in the synthesis of biologically active molecules and PET ligands.

-

Synthesis of mGluR1 Antagonists: It is a key reagent in the synthesis of 4-(1-aryltriazol-4-yl)-tetrahydropyridines, which are potent metabotropic glutamate receptor 1 (mGluR1) antagonists.

-

PET Ligand Synthesis: The reagent is utilized in the synthesis of ¹⁸F-labeled triazolo quinoline derivatives for use as PET ligands in the in vivo imaging of mGluR1.

-

Synthesis of Pyrimidine-diones: It is used as a starting material for the synthesis of phenyl-substituted pyrimidine-diones, which are of interest in medicinal chemistry.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the propynyl group into organic molecules. Its reactivity in Stille cross-coupling and cycloaddition reactions provides access to a wide range of valuable compounds, particularly in the field of medicinal chemistry and drug development. While its toxicity necessitates careful handling, the synthetic utility of this reagent makes it an indispensable tool for the modern organic chemist. The detailed protocols and data presented in this guide are intended to facilitate its safe and effective application in the laboratory.

References

An In-depth Technical Guide to the Chemical Stability and Decomposition of Tributyl(1-propynyl)tin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data exists in the public domain regarding the chemical stability and decomposition of Tributyl(1-propynyl)tin. This guide summarizes the available information and provides generalized experimental protocols and potential decomposition pathways based on the known chemistry of related organotin compounds. Further empirical studies are crucial for a definitive understanding of this specific molecule.

Introduction

This compound is an organometallic compound featuring a tin atom covalently bonded to three butyl groups and one 1-propynyl group. As with other organotin compounds, its stability is a critical parameter influencing its storage, handling, reactivity in synthetic applications, and environmental fate. The reactivity of organotin compounds is largely governed by the nature of the organic substituents and the strength of the tin-carbon (Sn-C) bond. The presence of the propynyl group, with its sp-hybridized carbon directly attached to the tin atom, introduces unique electronic and steric features that can influence the molecule's stability compared to more common tetraalkyl or tetraaryltin compounds. This guide aims to provide a comprehensive overview of the known and anticipated stability characteristics of this compound and to outline methodologies for its systematic evaluation.

Physicochemical Properties

A summary of the available physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₃₀Sn | [1] |

| Molecular Weight | 329.11 g/mol | [1] |

| Appearance | Not specified; likely a liquid | |

| Boiling Point | 277 °C (literature) | [2] |